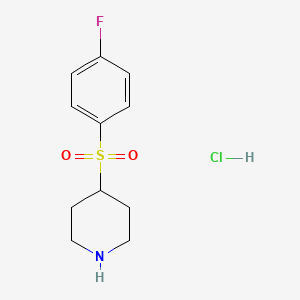
5-Phenyl-1,3-thiazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-1,3-thiazole-2-carbaldehyde is a thiazole aldehyde derivative . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular formula of this compound is C10H7NOS .
Synthesis Analysis
Thiazoles undergo various synthetic pathways . For instance, 2-Thiazolecarboxaldehyde, a similar compound, undergoes the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .Molecular Structure Analysis
The molecular weight of this compound is 189.24 g/mol . The InChI code is 1S/C10H7NOS/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H .Chemical Reactions Analysis
Thiazole derivatives have shown notable pharmacological actions . They are used to obtain free carbene particles and complexed with transition metals .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 189.24 g/mol . The InChI code is 1S/C10H7NOS/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H .科学的研究の応用
Synthesis of New Derivatives
- 5-Phenyl-1,3-thiazole-2-carbaldehyde is used in the synthesis of new 1,3-thiazole derivatives, potentially acting as bioactive substances (Sinenko et al., 2016).
Antimicrobial and Anti-inflammatory Activities
- This compound is a precursor in synthesizing thiazole and pyrazoline heterocycles with antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).
Catalysis of Condensation Reactions
- It's involved in condensation reactions with other chemicals, leading to various derivatives with potential applications in pharmacology and chemistry (Zaharia et al., 2008).
Anticancer and Antiviral Potentials
- Some derivatives of this compound show promising anticancer and antiviral activities, indicating its relevance in medicinal chemistry (Lozynskyi et al., 2016).
Structural Studies and Molecular Interactions
- The chemical's derivatives have been structurally investigated, providing insights into molecular interactions, which are crucial for developing new drugs or materials (Xu & Shi, 2011).
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with various biological targets .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-Phenyl-1,3-thiazole-2-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and repair. The interaction with topoisomerase II can lead to the formation of DNA double-strand breaks, which can ultimately result in cell death . Additionally, this compound can participate in nucleophilic addition reactions due to the presence of the aldehyde group, making it a valuable intermediate in organic synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce a G2 cell cycle arrest, leading to the inhibition of cell proliferation . Furthermore, this compound can modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells. Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, which can disrupt the energy production pathways within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as DNA and proteins. The aldehyde group of the compound can form covalent bonds with nucleophilic sites on these biomolecules, leading to the formation of stable adducts . This binding can result in the inhibition of enzyme activity or the alteration of protein function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effective use in research. This compound is relatively stable when stored at low temperatures, such as in a refrigerator . Over time, it can undergo degradation, leading to the formation of by-products that may affect its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase, which converts the aldehyde group to a carboxylic acid . This metabolic conversion can influence the compound’s biological activity and its interaction with other biomolecules. Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by its lipophilicity, which determines its ability to cross biological membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus can enhance its ability to interact with DNA and transcription factors, leading to changes in gene expression.
特性
IUPAC Name |
5-phenyl-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEXIFWBDMYROV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862494-59-5 |
Source


|
| Record name | 5-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



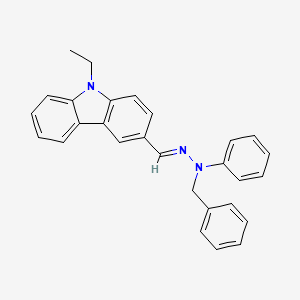

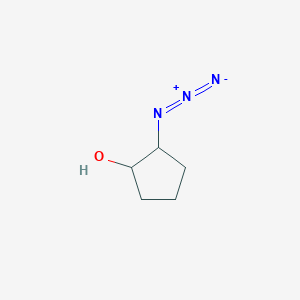
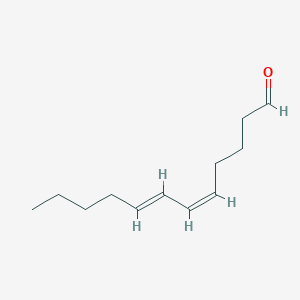
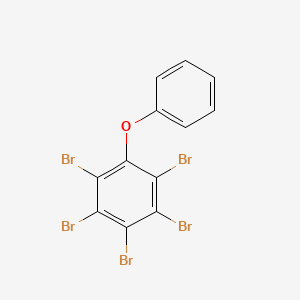
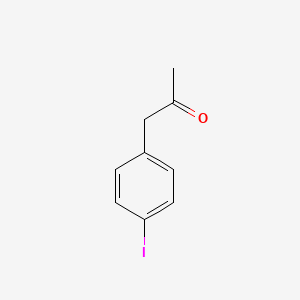

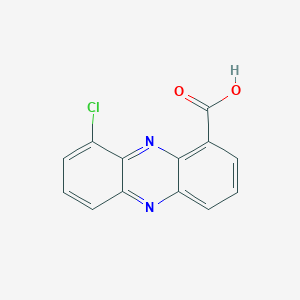
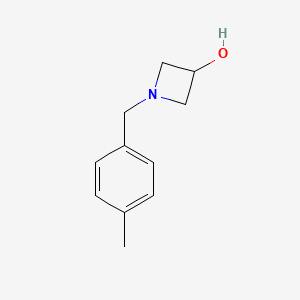
![(1S,2S)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1367615.png)
